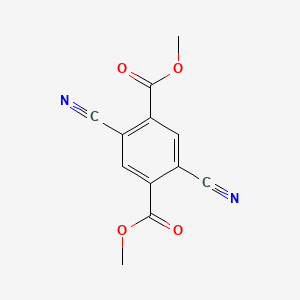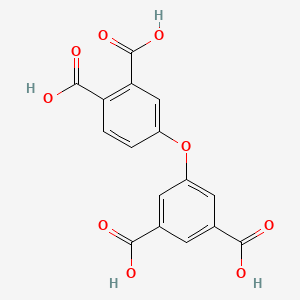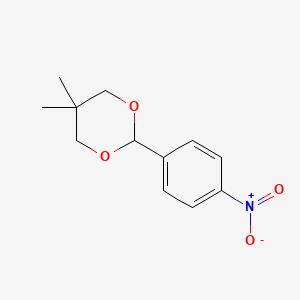
2,5-Bis(2-methoxyethoxy)terephthalohydrazide
Übersicht
Beschreibung
2,5-Bis(2-methoxyethoxy)terephthalohydrazide is a useful research compound. Its molecular formula is C14H22N4O6 and its molecular weight is 342.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research
- A study explored the use of 2,5-Bis[1-Aziridinyl]-3,6-bis(2-methoxyethoxy)-p-benzoquinone in cancer treatment. It demonstrated antitumor effects in various types of cancer, including ovarian carcinoma and lymphoma, suggesting its potential in chemotherapy (Brindley et al., 1960).
Antibacterial Applications
- Novel bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives synthesized from terephthalic dihydrazide showed potential antibacterial activity against various bacterial and fungal strains (Palekar, Damle, & Shukla, 2009).
Material Science
- Research on poly[bis((methoxyethoxy)ethoxy)phosphazene] covalently bonded to organic polymer surfaces like polypropylene and poly(ethylene terephthalate) has implications in materials science, particularly in enhancing material properties through surface modifications (Allcock, Fitzpatrick, Visscher, & Salvati, 1992).
Catalysis
- A terephthalic acid-derived ligand was used to synthesize a palladium nanocomposite, acting as an efficient catalyst for Mizoroki–Heck coupling reactions. This study contributes to the field of catalysis and organic synthesis (Kumara et al., 2017).
Synthesis of Organic Compounds
- Development of aromatic dialdehydes via the amine-modified SMEAH reduction system from diesters has implications in organic synthesis, demonstrating efficient conversion methodologies (Hagiya, Mitsui, & Taguchi, 2003).
Biomedical Applications
- Poly[bis((methoxyethoxy)ethoxy)phosphazene] (MEEP) was studied for its hydrolytic degradation and antibacterial activity, indicating potential applications in drug delivery and other biomedical fields (Abid et al., 2021).
Energy Storage
- A study on the use of redox shuttles for overcharge protection of LiFePO4 batteries contributes to the field of energy storage and battery technology (Lamb et al., 2014).
Eigenschaften
IUPAC Name |
2,5-bis(2-methoxyethoxy)benzene-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O6/c1-21-3-5-23-11-7-10(14(20)18-16)12(24-6-4-22-2)8-9(11)13(19)17-15/h7-8H,3-6,15-16H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMWBZBSYHRCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1C(=O)NN)OCCOC)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)



![5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide](/img/structure/B8244139.png)
![3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8244145.png)






![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B8244194.png)
